N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide
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Overview
Description
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide is a complex organic compound with a unique structure that includes both hydroxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxy-diphenylethyl intermediate: This step involves the reaction of benzaldehyde with a suitable reducing agent to form the hydroxy-diphenylethyl intermediate.
Acylation: The hydroxy-diphenylethyl intermediate is then acylated using an acylating agent such as acetic anhydride to introduce the acetamide group.
Cyclization: The final step involves the cyclization of the acylated intermediate to form the oxolan ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide: shares structural similarities with other hydroxy and acetamide-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-17(11-14-12-18(23)25-13-14)21-19(15-7-3-1-4-8-15)20(24)16-9-5-2-6-10-16/h1-10,14,19-20,24H,11-13H2,(H,21,22)/t14?,19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJVIRWGWVQSMF-OKQVYOHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CC(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(COC1=O)CC(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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